molecular formula C11H25NO2Si2 B12101696 L-Proline, 1-(trimethylsilyl)-, trimethylsilyl ester

L-Proline, 1-(trimethylsilyl)-, trimethylsilyl ester

Cat. No.: B12101696
M. Wt: 259.49 g/mol
InChI Key: DKGIXVJPGFXLRM-UHFFFAOYSA-N
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Description

L-Proline, 1-(trimethylsilyl)-, trimethylsilyl ester: is a derivative of the amino acid proline, where the hydrogen atoms on the nitrogen and carboxyl groups are replaced by trimethylsilyl groups. This modification enhances the compound’s stability and reactivity, making it useful in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Proline, 1-(trimethylsilyl)-, trimethylsilyl ester typically involves the reaction of L-Proline with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: L-Proline, 1-(trimethylsilyl)-, trimethylsilyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can introduce various functional groups .

Mechanism of Action

The mechanism of action of L-Proline, 1-(trimethylsilyl)-, trimethylsilyl ester involves its ability to act as a proline analog. It can interact with enzymes and proteins that recognize proline, thereby influencing their activity and stability. The trimethylsilyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

Uniqueness: L-Proline, 1-(trimethylsilyl)-, trimethylsilyl ester is unique due to its dual trimethylsilyl groups, which provide enhanced stability and reactivity compared to other proline derivatives. This makes it particularly useful in synthetic and biological applications .

Properties

IUPAC Name

trimethylsilyl 1-trimethylsilylpyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H25NO2Si2/c1-15(2,3)12-9-7-8-10(12)11(13)14-16(4,5)6/h10H,7-9H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKGIXVJPGFXLRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)N1CCCC1C(=O)O[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25NO2Si2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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